Stereochemical Identity: (E)-Configured Chlorovinyl Group Confers Distinct Conformational and Reactivity Profile vs. (Z)-Isomer
The target compound bears the (E)-stereochemistry at the chlorovinyl double bond (InChI stereodescriptor: /b5-4+), placing the chlorine atom trans to the 2-pyridyl ring . This is unambiguously distinct from the (Z)-isomer (CAS 189350-72-9; InChI: /b5-4-), wherein the chlorine and pyridine ring are cis-oriented . In nickel-mediated homocoupling reactions reported by Rodríguez and Díaz-Oliva, the (E)-configured 2-(2′-chloroethenyl)pyridine substrates undergo stereospecific coupling to yield exclusively the (1E,3E)-1,4-diaryl-1,3-butadiene product [1]. The stereochemistry is preserved through the catalytic cycle, meaning the (Z)-isomer would be expected to yield a different diastereomeric product distribution. Conformational analysis of analogous 2-arylpyridines has shown that torsional barriers are modulated by substituent geometry, with measured barriers up to 4.2 kcal/mol smaller than carba-analogous biphenyls due to lone-pair compressibility of the pyridine nitrogen . These stereoelectronic effects are configuration-dependent, providing a structural basis for differential reactivity between the (E)- and (Z)-isomers [1].
| Evidence Dimension | Olefin stereochemistry and conformational profile |
|---|---|
| Target Compound Data | (E)-configuration: trans arrangement of Cl and 2-pyridyl; InChI /b5-4+ |
| Comparator Or Baseline | (Z)-isomer (CAS 189350-72-9): cis arrangement of Cl and 2-pyridyl; InChI /b5-4- |
| Quantified Difference | Conformational barrier differential: arylpyridine torsional barriers up to 4.2 kcal/mol lower than carba-analogous biphenyls (class-level, not measured for this specific compound) |
| Conditions | Dynamic NMR spectroscopy and DFT calculations on 2-arylpyridine congeners (Lunazzi et al.); homocoupling stereochemistry from Tetrahedron 2009 |
Why This Matters
The (E)-stereochemistry is a procurement-relevant specification because the olefin geometry directly determines the stereochemical outcome of downstream cross-coupling reactions; the (Z)-isomer would produce a different product stereoisomer and cannot serve as a drop-in replacement.
- [1] Rodríguez, J. G.; Díaz-Oliva, C. Synthesis of conjugated (1E,3E)- and (1Z,3Z)-1,4-di(n-pyridyl) (or n-quinolyl)-1,3-butadienes from n-(2′-chloroethenyl)pyridine (or quinoline). Tetrahedron 2009, 65 (12), 2512–2517. DOI: 10.1016/j.tet.2009.01.103. View Source
